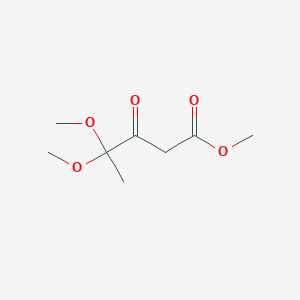
Methyl 4,4-dimethoxy-3-oxopentanoate
Übersicht
Beschreibung
“Methyl 4,4-dimethoxy-3-oxopentanoate” is an ester . It is also known by other synonyms such as “Methyl 4,4-dimethoxy-3-oxovalerate” and "Methyl4,4-dimethoxy-3-oxopentanoate" .
Synthesis Analysis
The preparation of “Methyl 4,4-dimethoxy-3-oxopentanoate” in tetrahydrofuran has been reported . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Molecular Structure Analysis
The molecular formula of “Methyl 4,4-dimethoxy-3-oxopentanoate” is C8H14O5 . The molecular weight is 190.19 g/mol . The IUPAC name is methyl 4,4-dimethoxy-3-oxopentanoate . The InChI is InChI=1S/C8H14O5/c1-8 (12-3,13-4)6 (9)5-7 (10)11-2/h5H2,1-4H3 . The Canonical SMILES is CC (C (=O)CC (=O)OC) (OC)OC .
Chemical Reactions Analysis
“Methyl 4,4-dimethoxy-3-oxopentanoate” may be used in chemical synthesis . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4,4-dimethoxy-3-oxopentanoate” include a molecular weight of 190.19 g/mol . The compound has a computed XLogP3-AA value of 0 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass are 190.08412354 g/mol . The topological polar surface area is 61.8 Ų . The compound has 13 heavy atoms . The complexity of the compound is 195 .
Wissenschaftliche Forschungsanwendungen
- Application Summary : Methyl 4,4-dimethoxy-3-oxopentanoate is used as a substrate in the synthesis of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . It’s also used in the preparation of neat α-oxoketene, carbomethoxypivaloylketene .
This compound is likely used in typical organic synthesis procedures, which may involve reactions under controlled conditions of temperature and pressure, using various catalysts and solvents . The production of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives suggests potential applications in the development of new organic compounds, which could have various uses in fields such as medicinal chemistry, materials science, and others .
This compound is likely used in typical organic synthesis procedures, which may involve reactions under controlled conditions of temperature and pressure, using various catalysts and solvents . The production of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives suggests potential applications in the development of new organic compounds, which could have various uses in fields such as medicinal chemistry, materials science, and others .
Eigenschaften
IUPAC Name |
methyl 4,4-dimethoxy-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408094 | |
| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethoxy-3-oxopentanoate | |
CAS RN |
62759-83-5 | |
| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



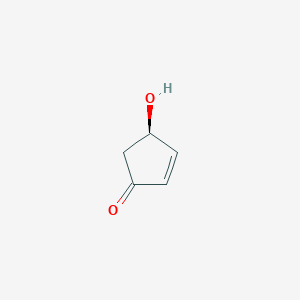
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
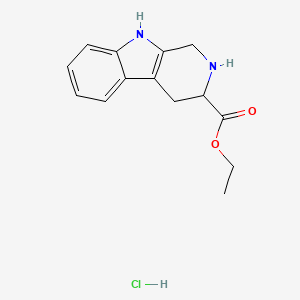
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)
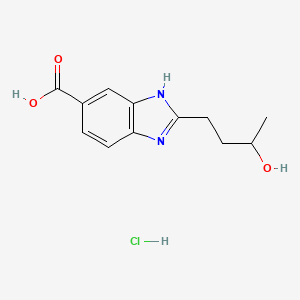
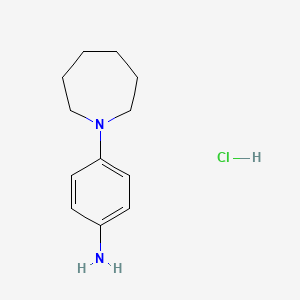
![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)
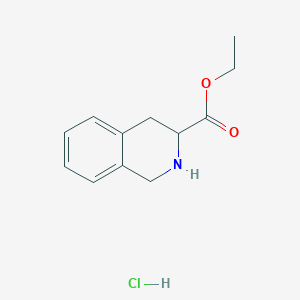
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
